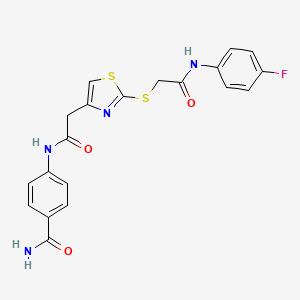

4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Description

This compound features a benzamide core substituted with a thiazole ring via an acetamido linker. The thiazole moiety is further modified with a thioether group connected to a 4-fluorophenylaminoethylketone fragment .

Properties

IUPAC Name |

4-[[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S2/c21-13-3-7-15(8-4-13)24-18(27)11-30-20-25-16(10-29-20)9-17(26)23-14-5-1-12(2-6-14)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAXPSIMSVTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate.

Mode of Action

It is known that certain 2-aminothiazole derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics

Biological Activity

The compound 4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structural components of this compound include a fluorophenyl group , a thiazole moiety , and an acetamide functional group . These features may contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 392.43 g/mol. The presence of the fluorine atom enhances lipophilicity, which can influence both biological activity and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.43 g/mol |

| Solubility | Soluble in DMSO |

| Boiling Point | Not available |

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit tumor growth effectively:

- IC50 Values : Some thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

- Mechanism of Action : The interaction with specific proteins involved in cell cycle regulation, such as Bcl-2, has been noted, suggesting that these compounds can induce apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Comparative Studies : Similar thiazole-based compounds have shown activity against Staphylococcus epidermidis and other bacterial strains, often comparable to standard antibiotics like norfloxacin .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings has been linked to enhanced antimicrobial activity, highlighting the importance of molecular modifications .

Case Studies

- Thiazole Derivatives in Cancer Treatment :

- Antimicrobial Efficacy :

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. These studies often utilize the MTT assay to evaluate cell viability, with some compounds demonstrating IC50 values in the micromolar range, indicating strong anti-proliferative effects .

- Antiviral Properties :

-

Antibacterial Activity :

- The thiazole ring is known for its antibacterial properties. Compounds with similar structures have been tested against various bacterial strains, including Escherichia coli and Bacillus subtilis, demonstrating effective inhibition . This suggests that the target compound may also exhibit antibacterial activity.

Agricultural Applications

- Agrochemical Development :

Material Science Applications

- Development of Novel Materials :

Case Studies

- Structure-Activity Relationship (SAR) Studies :

- Synthesis and Testing of Derivatives :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiazole vs. Benzoxazole Derivatives

Key Compounds :

- Compound 12 Series () : Includes benzoxazole-based derivatives (e.g., 12c–12h) with cytotoxic effects on HepG2 cells.

- Target Compound : Replaces benzoxazole with thiazole.

Structural Impact :

- Thiazole’s sulfur atom may enhance electron density, influencing binding to hydrophobic pockets in target proteins compared to benzoxazole’s oxygen .

- The 4-fluorophenyl group in the target compound could improve metabolic stability and target affinity, similar to fluorinated analogues in kinase inhibitors .

VEGFR-2 Inhibitors ()

Key Compounds :

- 8e–8j : Benzoxazole-based VEGFR-2 inhibitors with nitro/acetylphenyl substituents.

Functional Insight :

- The acetamido linker in both compounds suggests a role in maintaining conformational flexibility for target binding.

- Nitro/acetyl groups in 8e–8j enhance electron-withdrawing effects, critical for VEGFR-2 inhibition, whereas the fluorophenyl group in the target compound may prioritize selectivity for other kinases .

Triazole and Sulfonamide Derivatives ()

Key Compounds :

- Triazoles 10–15 () : Sulfonylphenyl-triazole derivatives with antiproliferative activity.

- Quinazoline Sulfonamides 21–24 () : Schiff base derivatives with carbonic anhydrase inhibition.

Mechanistic Differences :

- Triazoles 10–15 rely on tautomerism (thione vs. thiol) for activity, a feature absent in the rigid thiazole core of the target compound .

- Quinazoline sulfonamides 21–24 target enzymatic pathways (carbonic anhydrase), whereas the target compound’s thiazole-acetamido motif aligns with kinase or apoptosis targets .

Spectral Characteristics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.